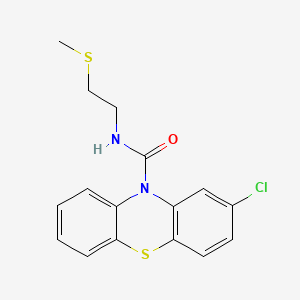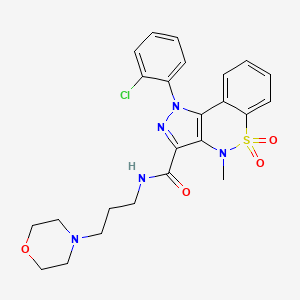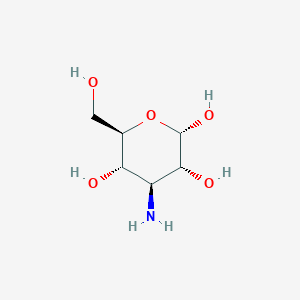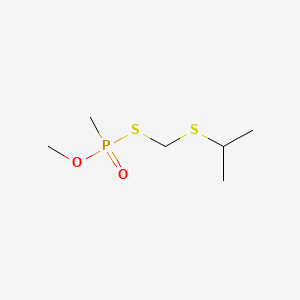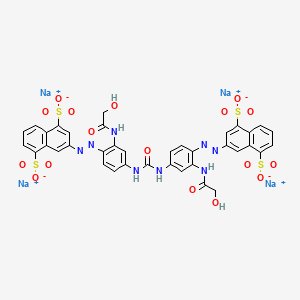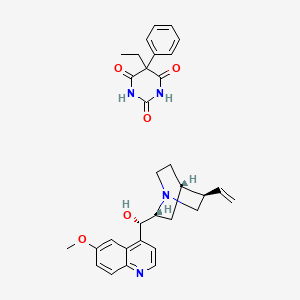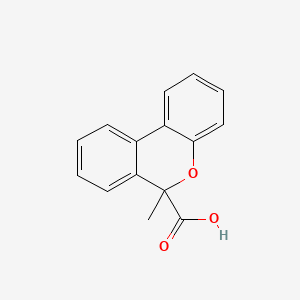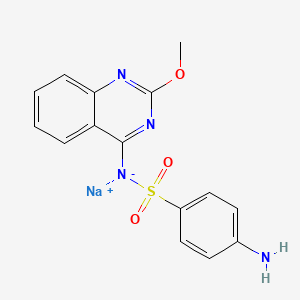
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt is a synthetic compound belonging to the sulfonamide class of drugs. Sulfonamides are known for their antimicrobial properties and have been widely used in the treatment of bacterial infections. This particular compound is characterized by the presence of a sulfanilamide group attached to a quinazoline ring, which enhances its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the sulfonamide group.
Quinazoline Ring Formation: Cyclization to form the quinazoline ring.
Methoxylation: Introduction of the methoxy group.
Neutralization: Conversion to the sodium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and pH. The final product is purified using techniques such as crystallization, filtration, and drying.
Análisis De Reacciones Químicas
Types of Reactions
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
The major products formed from these reactions include various derivatives of sulfanilamide with different functional groups, which can exhibit diverse biological activities.
Aplicaciones Científicas De Investigación
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its effects on bacterial growth.
Medicine: Investigated for its potential use in treating bacterial infections and other diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from producing folic acid, leading to their death. This mechanism is highly specific to bacteria, making the compound an effective antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Sulfadiazine: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: Widely used in combination with trimethoprim for treating bacterial infections.
Sulfacetamide: Used primarily in ophthalmic solutions for treating eye infections.
Uniqueness
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt is unique due to the presence of the quinazoline ring, which enhances its biological activity and makes it more effective against certain bacterial strains compared to other sulfonamides.
Propiedades
Número CAS |
102395-89-1 |
|---|---|
Fórmula molecular |
C15H13N4NaO3S |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
sodium;(4-aminophenyl)sulfonyl-(2-methoxyquinazolin-4-yl)azanide |
InChI |
InChI=1S/C15H13N4O3S.Na/c1-22-15-17-13-5-3-2-4-12(13)14(18-15)19-23(20,21)11-8-6-10(16)7-9-11;/h2-9H,16H2,1H3;/q-1;+1 |
Clave InChI |
KRHKPEVKBROBGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=CC=CC=C2C(=N1)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


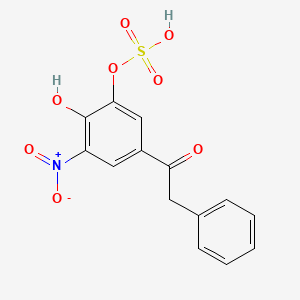
![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate](/img/structure/B12730431.png)
